molecular formula C12H18Cl2F2N2 B2619416 1-(2,6-Difluorobenzyl)piperidin-4-aminedihydrochloride CAS No. 1286265-20-0

1-(2,6-Difluorobenzyl)piperidin-4-aminedihydrochloride

Cat. No. B2619416
CAS RN: 1286265-20-0
M. Wt: 299.19
InChI Key: KLBAADLZXZPRGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Difluorobenzyl)piperidin-4-aminedihydrochloride, abbreviated as DFP-4-A, is a novel piperidine derivative that has recently been developed as a research tool in various areas of scientific research. It has been found to have a variety of applications, including synthesis, biochemical and physiological effects, and mechanisms of action.

Scientific Research Applications

DFP-4-A has been used in a variety of scientific research applications. It has been used as a tool to study the effects of drugs on various physiological processes, including the regulation of neurotransmitter release and the modulation of receptor binding. Additionally, it has been used in the synthesis of various compounds, such as peptides and peptidomimetics, as well as in the study of the structure-activity relationships of various compounds.

Mechanism of Action

The mechanism of action of DFP-4-A is not yet fully understood. However, it is thought to act as an agonist at certain G-protein coupled receptors, which are involved in the regulation of neurotransmitter release and the modulation of receptor binding. Additionally, it has been shown to interact with certain ion channels, which may play a role in its mechanism of action.
Biochemical and Physiological Effects
DFP-4-A has been shown to have a variety of biochemical and physiological effects. It has been found to modulate the release of several neurotransmitters, including serotonin, norepinephrine, and dopamine. Additionally, it has been found to have an inhibitory effect on the binding of certain drugs, such as opioids and benzodiazepines, to their respective receptors. It has also been found to have a variety of effects on the cardiovascular system, including an increase in heart rate, an increase in blood pressure, and an increase in cardiac output.

Advantages and Limitations for Lab Experiments

The use of DFP-4-A in laboratory experiments has several advantages. It is easy to synthesize and can be used in a variety of experiments. Additionally, it has a wide range of effects on various physiological processes, making it a useful tool for studying the effects of drugs on the body. However, there are some limitations to its use in laboratory experiments. For example, it has a relatively short half-life, which can limit its usefulness in long-term experiments. Additionally, it is not yet widely used in laboratory experiments, so there is limited data available on its effects.

Future Directions

There are several potential future directions for the use of DFP-4-A in scientific research. For example, it could be used to study the effects of drugs on various physiological processes, such as the regulation of neurotransmitter release and the modulation of receptor binding. Additionally, it could be used to study the structure-activity relationships of various compounds, as well as in the synthesis of various compounds, such as peptides and peptidomimetics. Furthermore, it could be used to study the effects of DFP-4-A on the cardiovascular system, as well as its effects on other physiological processes. Finally, it could be used to study the long-term effects of DFP-4-A on the body.

Synthesis Methods

DFP-4-A is synthesized by a two-step process that involves the reaction of 2,6-difluorobenzyl chloride with 4-aminopiperidine, followed by the addition of hydrochloric acid. The first step involves the reaction of 2,6-difluorobenzyl chloride with 4-aminopiperidine in a polar aprotic solvent such as dimethylformamide (DMF). The reaction is carried out at room temperature for 4 to 5 hours, and the product is then purified by column chromatography. The second step involves the addition of hydrochloric acid to the reaction mixture, which yields the desired product, DFP-4-A.

properties

IUPAC Name

1-[(2,6-difluorophenyl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2.2ClH/c13-11-2-1-3-12(14)10(11)8-16-6-4-9(15)5-7-16;;/h1-3,9H,4-8,15H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBAADLZXZPRGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=C(C=CC=C2F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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